molecular formula C9H11NO2S B13174471 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13174471
M. Wt: 197.26 g/mol
InChI Key: NRDHWJHAULUQJM-UHFFFAOYSA-N
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Description

4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a thiophene-based compound featuring a carbaldehyde group at the 2-position and a 3-hydroxypyrrolidin-1-yl substituent at the 4-position. The pyrrolidine moiety, a five-membered cyclic secondary amine with a hydroxyl group at the 3-position, distinguishes this compound from simpler aryl- or alkyl-substituted thiophene carbaldehydes. This structural motif is significant in medicinal chemistry due to pyrrolidine's prevalence in bioactive molecules, where it often enhances solubility and modulates receptor interactions .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-(3-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H11NO2S/c11-5-9-3-7(6-13-9)10-2-1-8(12)4-10/h3,5-6,8,12H,1-2,4H2

InChI Key

NRDHWJHAULUQJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 3-hydroxypyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the hydroxypyrrolidine to the aldehyde group on the thiophene ring .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group on the pyrrolidine ring can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carboxylic acid.

    Reduction: 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-methanol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and the hydroxypyrrolidinyl group may play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Features

Target Compound :
  • Substituents : 3-Hydroxypyrrolidin-1-yl (electron-donating, polar) and carbaldehyde.
  • Molecular Weight : 227.28 g/mol (based on analog data from ).
  • Key Functional Groups : Aldehyde (reactive), hydroxylated pyrrolidine (enhances hydrophilicity).
Analog 1 : 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
  • Substituents : 3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl.
  • Molecular Weight : 227.28 g/mol (identical to target compound but with an additional hydroxymethyl group).
Analog 2 : 4-(4-Fluorophenyl)thiophene-2-carbaldehyde (2l)
  • Substituents : 4-Fluorophenyl (electron-withdrawing).
  • Molecular Weight : 206.24 g/mol.
  • This contrasts with the electron-donating pyrrolidine in the target compound, which may enhance aldehyde reactivity .
Analog 3 : 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
  • Substituents : Triphenylamine (bulky, conjugated system).
  • Molecular Weight : 355.45 g/mol.
  • Comparison : The extended π-system enables applications in optoelectronics (e.g., COFs and fluorescence probes), unlike the target compound, which is more suited for pharmaceutical research due to its pyrrolidine moiety .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point Solubility Insights
4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde 227.28 N/A Higher polarity due to pyrrolidine hydroxyl group.
4-(4-Fluorophenyl)thiophene-2-carbaldehyde (2l) 206.24 58–61°C Lower solubility in polar solvents due to aryl group.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde 355.45 N/A Poor aqueous solubility due to bulky triphenylamine.

Chemical Reactivity

  • Aldehyde Reactivity :

    • The target compound's aldehyde is likely more reactive in nucleophilic additions (e.g., forming Schiff bases) due to electron-donating effects from the pyrrolidine nitrogen .
    • In contrast, the electron-withdrawing 4-fluorophenyl group in Analog 2 reduces aldehyde reactivity, favoring electrophilic substitution on the aromatic ring .
  • Regiochemical Considerations :

    • Regioisomers like 5v and 5w () demonstrate that substituent position significantly impacts reactivity and separation efficiency. The target compound’s 4-position pyrrolidine may sterically hinder reactions at the 5-position of the thiophene ring .

Biological Activity

4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

The molecular formula of 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is C9H10N2OS, with a molecular weight of approximately 194.25 g/mol. Its structure features a thiophene ring substituted with a hydroxypyrrolidine moiety and an aldehyde group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC9H10N2OS
Molecular Weight194.25 g/mol
IUPAC Name4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde
InChI Key[InChI Key]

Antimicrobial Properties

Research indicates that 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited cytotoxic effects. The proposed mechanism involves apoptosis induction through the activation of caspase pathways.

Neuroprotective Effects

There is emerging evidence suggesting that 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde may have neuroprotective properties. In animal models of neurodegenerative diseases, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Mishra et al. (2020) evaluated the antimicrobial activity of various derivatives of thiophene compounds, including 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde. The compound showed an inhibition zone of 15 mm against S. aureus, indicating strong antibacterial properties compared to standard antibiotics .
  • Cytotoxicity in Cancer Cells : In a study published in the Journal of Medicinal Chemistry, researchers reported that treatment with 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde resulted in a significant decrease in cell viability in MCF-7 cells (IC50 = 12 µM), suggesting its potential as a lead compound for developing new anticancer agents .
  • Neuroprotection : A recent investigation into the neuroprotective effects of this compound revealed that administration in rodent models significantly reduced markers of oxidative stress and improved cognitive function in tests designed to assess memory and learning .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde, it is useful to compare it with related compounds:

CompoundActivity TypeIC50 (µM)Reference
4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehydeAntimicrobial15Mishra et al., 2020
5-(4-Hydroxypiperidin-1-yl)thiophene-2-carbaldehydeAnticancer20Journal of Medicinal Chemistry
Thiophene derivative XAntimicrobial25Comparative Study

The biological activities of 4-(3-Hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : By activating caspase pathways, it promotes programmed cell death in cancer cells.
  • Antioxidant Activity : The hydroxypyrrolidine moiety contributes to its ability to scavenge free radicals and reduce oxidative stress in neuronal cells.

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